Galactonic acid

Description

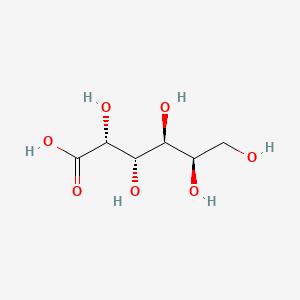

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3+,4+,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHNJXZEOKUKBD-MGCNEYSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301045955, DTXSID701316380 | |

| Record name | Galactonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Galactonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Galactonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000565 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13382-27-9, 576-36-3 | |

| Record name | Galactonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13382-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Galactonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=576-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Galactonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galactonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013382279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galactonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Galactonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Galactonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000565 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

133 - 136 °C | |

| Record name | Galactonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000565 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Structure and Stereoisomers of Galactonic Acid

Abstract: Galactonic acid, a six-carbon aldonic acid derived from galactose, is a key molecule in carbohydrate chemistry and metabolism. This document provides an in-depth analysis of its molecular structure, including its open-chain and cyclic lactone forms. A comprehensive overview of its stereoisomers—enantiomers and epimers—is presented. Key physicochemical properties are summarized, and detailed experimental protocols for its synthesis and analysis are provided. Furthermore, its primary metabolic fate in bacteria, the De Ley-Doudoroff pathway, is illustrated to provide context for its biochemical significance. This guide is intended for researchers and professionals in the fields of biochemistry, medicinal chemistry, and drug development.

Molecular Structure

This compound (C₆H₁₂O₇) is a sugar acid formed by the oxidation of the aldehyde group at the C1 position of galactose to a carboxylic acid.[1] Its structure can be represented in both an open-chain form and cyclic ester forms known as lactones.

Open-Chain Structure

In its linear form, D-galactonic acid is systematically named (2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoic acid.[1] It possesses a carboxylic acid functional group at C1 and five hydroxyl groups, each attached to the subsequent carbons of the hexanoic acid backbone. The stereochemistry of the chiral centers at C2, C3, C4, and C5 dictates its identity as the D-isomer.

Cyclic Lactone Structures

In solution, this compound exists in equilibrium with its cyclic intramolecular esters, or lactones. These are formed by the condensation of the C1 carboxylic acid with one of the hydroxyl groups along the carbon chain. The most thermodynamically stable and common form is the γ-lactone (gamma-lactone), a five-membered ring formed with the hydroxyl group at the C4 position (D-galactono-1,4-lactone).[2][3] A less stable six-membered δ-lactone (delta-lactone) can also be formed with the C5 hydroxyl group (D-galactono-1,5-lactone).

Stereoisomerism of this compound

With four chiral centers (C2, C3, C4, and C5), this compound can exist as 2⁴ = 16 possible stereoisomers. These are categorized as enantiomers and diastereomers (including epimers).

Enantiomers

Enantiomers are non-superimposable mirror images. The enantiomer of D-galactonic acid is L-galactonic acid, systematically named (2S,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexanoic acid.[4] D- and L-isomers have identical physical properties, except for their interaction with plane-polarized light, which they rotate in equal but opposite directions.

Diastereomers and Epimers

Diastereomers are stereoisomers that are not mirror images. A specific type of diastereomer is an epimer, which differs in the configuration at only one chiral center. The key epimers of D-galactonic acid are:

Physicochemical Properties

The physical and chemical properties of this compound and its lactones are crucial for their handling, analysis, and application.

| Property | D-Galactonic Acid | D-Galactono-1,4-lactone | L-Galactono-1,4-lactone |

| Molecular Formula | C₆H₁₂O₇ | C₆H₁₀O₆ | C₆H₁₀O₆ |

| Molecular Weight | 196.16 g/mol [1] | 178.14 g/mol [3] | 178.14 g/mol [7] |

| Melting Point | 122 °C[8] | ~134-136 °C | 134 °C |

| pKa (Predicted) | 3.35 ± 0.35[8] | Not Applicable | Not Applicable |

| Specific Rotation [α]D | Data not available | ~ -78° (inferred) | +78.0° ± 3.0° (c=1 in H₂O) |

| Appearance | Solid[1] | White solid | White solid |

Note: The specific rotation of D-galactono-1,4-lactone is inferred to be equal in magnitude and opposite in sign to its enantiomer, L-galactono-1,4-lactone.

Experimental Protocols

Synthesis of D-Galactonic Acid via Oxidation of D-Galactose

This protocol describes a common method for synthesizing aldonic acids from their parent aldoses using a mild oxidizing agent like bromine water. The reaction selectively oxidizes the C1 aldehyde to a carboxylic acid.

Materials:

-

D-Galactose

-

Bromine water (saturated solution)

-

Barium carbonate (CaCO₃)

-

Sulfuric acid (H₂SO₄), dilute

-

Ethanol

-

Deionized water

-

Reaction flask, magnetic stirrer, filtration apparatus, rotary evaporator

Procedure:

-

Dissolution: Dissolve a known quantity of D-galactose in deionized water in a reaction flask.

-

Buffering: Add barium carbonate powder to the solution to act as a buffer, maintaining a slightly acidic to neutral pH to prevent unwanted side reactions.

-

Oxidation: Slowly add saturated bromine water to the stirring galactose solution at room temperature. The disappearance of the bromine color indicates its consumption. Continue addition until a faint, persistent bromine color remains, signifying the completion of the reaction.

-

Neutralization and Precipitation: Allow the reaction to stir for an additional hour. If excess bromine remains, it can be removed by bubbling air through the solution. The excess barium carbonate will have neutralized the hydrobromic acid formed, precipitating as barium bromide.

-

Removal of Barium Ions: Carefully add dilute sulfuric acid to the solution. This will precipitate the barium ions as insoluble barium sulfate (BaSO₄).

-

Filtration: Filter the mixture to remove the barium sulfate precipitate.

-

Concentration: Concentrate the filtrate (which now contains D-galactonic acid) using a rotary evaporator under reduced pressure.

-

Crystallization and Lactonization: The concentrated syrup can be crystallized from ethanol or aqueous ethanol. During concentration and in acidic conditions, the D-galactonic acid will cyclize to form the more stable D-galactono-1,4-lactone.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of sugar acids. Due to their low volatility, a derivatization step is required, typically converting the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters.

Materials:

-

Dried sample containing this compound

-

Pyridine (anhydrous)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Internal standard (e.g., Sorbitol)

-

GC-MS system with a suitable capillary column (e.g., DB-5)

-

Heating block or oven, autosampler vials with inserts

Procedure:

-

Sample Preparation: Lyophilize (freeze-dry) the aqueous sample to complete dryness in a reaction vial. The absence of water is critical for successful silylation.

-

Oximation (Optional but Recommended): To prevent the formation of multiple peaks from cyclic anomers, an oximation step is often performed first. Dissolve the dried sample in a solution of methoxyamine hydrochloride in pyridine. Heat at 30-40°C for 90 minutes to convert the carbonyl group of any residual aldose to a methyloxime.

-

Derivatization (Silylation): Add the silylating reagent (BSTFA + 1% TMCS) to the vial. Seal the vial tightly and heat at 60-70°C for 30-60 minutes. This reaction will convert all active hydrogens (on -OH and -COOH groups) to -Si(CH₃)₃ groups.

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS. A splitless injection mode is common.

-

Chromatography: Use a temperature program to separate the components. A typical program might start at 100°C, hold for 1-2 minutes, then ramp at 5-10°C/min to a final temperature of 280-300°C, and hold for 5-10 minutes. Helium is used as the carrier gas.

-

Mass Spectrometry: The mass spectrometer is typically operated in electron ionization (EI) mode. Scan a mass range of m/z 50-650.

-

-

Data Analysis: Identify the TMS-derivatized this compound peak based on its retention time and its characteristic mass spectrum, comparing it to a known standard or a spectral library.

Biochemical Significance: The De Ley-Doudoroff Pathway

In many bacteria, particularly Gram-negative species, D-galactonic acid is catabolized via a modified Entner-Doudoroff pathway known as the De Ley-Doudoroff pathway.[9][10] This pathway converts D-galactonate into intermediates of central metabolism, namely pyruvate and glyceraldehyde-3-phosphate.

The key enzymatic steps are:

-

Dehydration: D-galactonate is dehydrated by galactonate dehydratase to form 2-keto-3-deoxy-D-galactonate (KDG).

-

Phosphorylation: KDG is phosphorylated by KDG kinase to yield 2-keto-3-deoxy-6-phospho-D-galactonate (KDPG).

-

Cleavage: KDPG aldolase cleaves KDPG into two three-carbon molecules: pyruvate and D-glyceraldehyde-3-phosphate .

These products then enter glycolysis and other central metabolic pathways to generate energy and biosynthetic precursors.

Conclusion

This compound is a structurally diverse molecule with a rich stereochemistry that is fundamental to its biological role. Its existence in equilibrium between open-chain and lactone forms, along with its relationship to numerous stereoisomers, provides a wide range of chemical properties and potential biological activities. The established protocols for its synthesis and analysis enable further research into its function and applications, while an understanding of its metabolic fate through pathways like the De Ley-Doudoroff pathway highlights its importance as a carbon source in microbial systems. This guide serves as a foundational resource for professionals engaged in carbohydrate research and development.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. D-Galactonic acid, γ-lactone [webbook.nist.gov]

- 3. D-Galactonic acid, γ-lactone [webbook.nist.gov]

- 4. GMD - this compound-1,4-lactone - InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4-,5+/m1/s1 [gmd.mpimp-golm.mpg.de]

- 5. mdpi.com [mdpi.com]

- 6. KEGG PATHWAY: map00052 [genome.jp]

- 7. L-galactono-1,4-lactone | C6H10O6 | CID 6857365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The DeLey-Doudoroff Pathway of Galactose Metabolism in Azotobacter vinelandii - PMC [pmc.ncbi.nlm.nih.gov]

The Uncharted Potential of D-Galactonic Acid: A Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-galactonic acid, a sugar acid derived from D-galactose, is an emerging platform chemical with significant potential in the pharmaceutical, food, and polymer industries. Its versatile chemical structure allows for its use as a building block for various specialty chemicals and biodegradable polymers. Furthermore, its role in biological pathways is of growing interest for drug development and metabolic engineering. This technical guide provides an in-depth exploration of the natural sources of D-galactonic acid and the intricate biosynthetic pathways that govern its formation, with a focus on microbial systems. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of the core metabolic pathways to facilitate further research and development in this promising field.

Natural Sources of D-Galactonic Acid

While D-galactonic acid is not found in high concentrations as a free acid in nature, its precursor, D-galacturonic acid, is a major component of pectin, a complex polysaccharide abundant in the cell walls of many plants. Pectin-rich biomass, therefore, represents a significant and readily available feedstock for the production of D-galactonic acid through microbial fermentation.

| Natural Source (Pectin-Rich) | Typical D-Galacturonic Acid Content (% w/w) | Reference |

| Citrus Peel | 20 - 30 | [1] |

| Sugar Beet Pulp | 15 - 25 | [1] |

| Apple Pomace | 10 - 15 | |

| Sunflower Heads | 15 - 25 |

Note: The concentration of free D-galactonic acid in these sources is generally low and not well-documented. The primary value of these materials lies in their D-galacturonic acid content, which can be converted to D-galactonic acid.

Microbial Biosynthesis of D-Galactonic Acid

Microorganisms, particularly bacteria and fungi, have evolved sophisticated pathways for the catabolism of sugars, including D-galactose and D-galacturonic acid. These pathways can be harnessed and engineered for the efficient biosynthesis of D-galactonic acid.

The De Ley-Doudoroff Pathway

The primary route for D-galactose catabolism in many bacteria, such as Pseudomonas and Escherichia coli, is the De Ley-Doudoroff pathway.[2][3] This pathway involves the direct oxidation of D-galactose to D-galactono-1,5-lactone, which is then hydrolyzed to D-galactonic acid. This initial step is a key target for the overproduction of D-galactonic acid.

The subsequent steps of the pathway convert D-galactonic acid into intermediates of central metabolism. By disrupting the genes responsible for these downstream reactions, metabolic engineers can create microbial cell factories that accumulate and secrete D-galactonic acid.

References

Metabolic Pathway of Galactonic Acid in Microorganisms: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Galactonic acid, a sugar acid derived from galactose, serves as a carbon and energy source for a variety of microorganisms. The metabolic pathways for its utilization differ significantly between bacteria and fungi, offering a landscape of unique enzymes and intermediates. Understanding these pathways is crucial for applications in metabolic engineering, biofuel production, and the development of novel antimicrobial agents. This technical guide provides an in-depth overview of the core metabolic routes of this compound in microorganisms, detailing the enzymes involved, their kinetic properties, and the experimental protocols for their study.

Bacterial Metabolism of D-Galactonic Acid: The DeLey-Doudoroff Pathway

In bacteria such as Escherichia coli and members of the Pseudomonas and Azotobacter genera, D-galactonic acid is catabolized through a modified Entner-Doudoroff pathway known as the DeLey-Doudoroff pathway. This pathway involves a series of enzymatic reactions that convert D-galactonate into intermediates of central metabolism.

The key steps are:

-

Dehydration: D-galactonate is dehydrated by D-galactonate dehydratase to form 2-keto-3-deoxy-D-galactonate (KDG).

-

Phosphorylation: KDG is then phosphorylated by 2-keto-3-deoxy-D-galactonate kinase to yield 2-keto-3-deoxy-6-phospho-D-galactonate (KDPG).

-

Aldol Cleavage: Finally, 2-keto-3-deoxy-6-phospho-D-galactonate aldolase cleaves KDPG into pyruvate and D-glyceraldehyde-3-phosphate, which can directly enter glycolysis.

Bacterial DeLey-Doudoroff Pathway for D-Galactonic Acid Catabolism.

Quantitative Data: Bacterial Pathway Enzymes

| Enzyme | EC Number | Source Organism | Km | Vmax | kcat | Optimal pH | Optimal Temp. (°C) |

| D-Galactonate Dehydratase | 4.2.1.6 | Mycobacterium butyricum | 1 mM (D-Galactonate) | - | - | 7.8 - 8.0 | - |

| 2-Keto-3-deoxy-D-galactonate Kinase | 2.7.1.58 | Escherichia coli | - | - | - | ~7.0 | 50 |

| 2-Keto-3-deoxy-6-phospho-D-galactonate Aldolase | 4.1.2.21 | Azotobacter vinelandii | 38 µM (KDPG) | 625 µmol/min/mg | - | - | - |

Data not available is denoted by "-".

Fungal Metabolism of D-Galacturonic Acid to L-Galactonic Acid Intermediates

Filamentous fungi, such as Aspergillus niger and Trichoderma reesei (anamorph of Hypocrea jecorina), utilize a distinct pathway for the catabolism of D-galacturonic acid, which proceeds through L-galactonic acid.

The key steps are:

-

Reduction: D-galacturonic acid is first reduced to L-galactonate by an NADPH-dependent D-galacturonic acid reductase .

-

Dehydration: L-galactonate is then dehydrated by L-galactonate dehydratase to produce 2-keto-3-deoxy-L-galactonate.

-

Aldol Cleavage: This intermediate is cleaved by 2-keto-3-deoxy-L-galactonate aldolase into pyruvate and L-glyceraldehyde.

-

Final Reduction: L-glyceraldehyde is subsequently reduced to glycerol by an NADPH-dependent L-glyceraldehyde reductase .

Fungal Pathway for D-Galacturonic Acid Catabolism via L-Galactonate.

Quantitative Data: Fungal Pathway Enzymes

| Enzyme | EC Number | Source Organism | Km | Vmax | kcat | Optimal pH | Optimal Temp. (°C) |

| D-Galacturonic Acid Reductase | 1.1.1.365 | Hypocrea jecorina | - | - | - | - | - |

| L-Galactonate Dehydratase | 4.2.1.146 | Trichoderma reesei | - | - | - | - | - |

| 2-Keto-3-deoxy-L-galactonate Aldolase | 4.1.2.54 | Hypocrea jecorina | 3.5 mM (L-threo-3-deoxy-hexulosonate), 0.5 mM (Pyruvate), 1.2 mM (L-glyceraldehyde) | - | - | - | - |

| L-Glyceraldehyde Reductase | 1.1.1.372 | Aspergillus niger | - | - | - | - | - |

Data not available is denoted by "-".

Experimental Protocols

A generalized workflow for the purification and characterization of enzymes in the this compound metabolic pathways is presented below.

The Physiological Role of Galactonic Acid in Plant Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth exploration of the physiological roles of galactonic acid and its immediate precursors in plant metabolism, with a focus on its involvement in key biosynthetic pathways and its potential relevance to industrial and pharmaceutical applications.

Introduction

D-galactonic acid, a sugar acid derived from D-galactose, and its precursor, D-galacturonic acid, are central players in the complex web of plant carbohydrate metabolism. While not as abundant in its free form, this compound is a key intermediate in pathways originating from major cell wall components and leading to vital compounds such as L-ascorbic acid (Vitamin C). This guide delineates the known metabolic pathways involving this compound, presents available quantitative data, details relevant experimental protocols, and explores its broader biological significance and potential applications.

Biosynthesis of this compound Precursors

The primary route to this compound in plants begins with the biosynthesis of UDP-D-galacturonic acid, the activated form of D-galacturonic acid. This nucleotide sugar is a critical precursor for the synthesis of pectin, a major component of the plant cell wall.[1][2][3]

The key enzymatic step is the epimerization of UDP-D-glucuronic acid to UDP-D-galacturonic acid, catalyzed by UDP-D-glucuronate 4-epimerase (GAE) .[1][3][4] In Arabidopsis thaliana, GAE is a membrane-anchored protein, suggesting its localization to endomembrane systems like the Golgi apparatus, where it supplies UDP-D-galacturonic acid for pectin synthesis.[3][4]

Signaling Pathway: Biosynthesis of UDP-D-Galacturonic Acid

Caption: Biosynthesis of UDP-D-Galacturonic Acid and its inhibition.

Metabolic Fates of Galacturonic and this compound

Role in L-Ascorbic Acid (Vitamin C) Biosynthesis

One of the most significant roles of D-galacturonic acid is its participation in an alternative pathway for L-ascorbic acid biosynthesis.[5][6][7] This pathway is particularly active in ripening fruits like strawberries, where pectin degradation releases D-galacturonic acid.[5][7][8]

The key enzyme in this pathway is D-galacturonic acid reductase (GalUR) , which reduces D-galacturonic acid to L-galactonic acid.[3][5][8] Overexpression of the strawberry GalUR gene in Arabidopsis thaliana has been shown to increase Vitamin C content by two- to threefold.[5] L-galactonic acid is then converted to L-galactono-1,4-lactone, which is subsequently oxidized to L-ascorbic acid.[3][8]

Metabolic Pathway: D-Galacturonate to L-Ascorbic Acid

Caption: The D-Galacturonate pathway for L-Ascorbic Acid biosynthesis.

Catabolism of D-Galacturonic Acid

While a complete catabolic pathway for D-galacturonic acid has not been fully elucidated in plants, a well-characterized pathway exists in fungi. This pathway serves as a valuable reference. In fungi, D-galacturonic acid is catabolized through a series of enzymatic steps to yield pyruvate and glycerol.[2] The initial step is the reduction of D-galacturonic acid to L-galactonic acid by D-galacturonate reductase, the same enzyme involved in the ascorbate biosynthesis pathway.[2][3]

The subsequent steps in the fungal pathway involve:

-

L-galactonate dehydratase : Converts L-galactonic acid to 2-keto-3-deoxy-L-galactonate.

-

2-keto-3-deoxy-L-galactonate aldolase : Cleaves 2-keto-3-deoxy-L-galactonate into pyruvate and L-glyceraldehyde.

-

L-glyceraldehyde reductase : Reduces L-glyceraldehyde to glycerol.

The presence and activity of a similar complete pathway in plants remain an area for further investigation.

Quantitative Data

Quantitative data on the concentration of free this compound in plant tissues is currently scarce in the literature. Most metabolomic studies focus on more abundant sugars and organic acids, or they measure total galacturonic acid content after hydrolysis of cell wall pectin. However, kinetic parameters for key enzymes have been determined.

Table 1: Kinetic Properties of Arabidopsis thaliana UDP-D-Glucuronate 4-Epimerase (GAE1)

| Parameter | Value | Reference |

| Apparent Km for UDP-GlcA | 0.19 mM | [4] |

| pH Optimum | 7.6 | [4] |

| Equilibrium Constant (UDP-GalA/UDP-GlcA) | 1.3 | [4] |

Table 2: Inhibitors of Arabidopsis thaliana UDP-D-Glucuronate 4-Epimerase (GAE1)

| Inhibitor | Effect | Reference |

| UDP-D-Xylose | Strong Inhibition | [4] |

| UDP | Strong Inhibition | [1] |

| UDP-Arabinose | Strong Inhibition | [1] |

| UDP-D-Glucose | No Inhibition | [4] |

| UDP-D-Galactose | No Inhibition | [4] |

Signaling Role

While there is currently no direct evidence for monomeric galactonic or galacturonic acid acting as a signaling molecule in plants, oligomers of galacturonic acid, known as oligogalacturonides (OGAs) , are well-established Damage-Associated Molecular Patterns (DAMPs). OGAs are released upon the partial degradation of pectin in the cell wall by microbial enzymes during pathogen attack or by endogenous plant enzymes during development.

These OGAs can trigger a range of defense responses, including the production of reactive oxygen species (ROS), reinforcement of the cell wall, and the synthesis of phytoalexins. This signaling cascade is a critical part of the plant's innate immune system.

Relevance to Drug Development and Industrial Applications

The metabolic pathways involving this compound and its precursors offer several points of interest for drug development and biotechnology.

-

Enzyme Inhibition: D-galactono-1,4-lactone, an intermediate in the ascorbate synthesis pathway, is a known competitive inhibitor of β-galactosidases.[9] This property could be explored for the development of therapeutic agents targeting carbohydrate metabolism.

-

Drug Delivery: Pectin, the polymer of D-galacturonic acid, is extensively used in the pharmaceutical industry for controlled-release drug delivery systems, particularly for targeting the colon.[9][10] Its biodegradability by the gut microbiota makes it an ideal carrier for colon-specific drugs.[9]

-

Biotechnological Production of Platform Chemicals: D-galacturonic acid, derived from pectin-rich agricultural waste, is a valuable substrate for the biotechnological production of galactaric acid (mucic acid).[10][11][12] Galactaric acid is a platform chemical that can be used as a precursor for various polymers, including nylons, and other high-value products.[11][13]

Experimental Protocols

Extraction and Quantification of Free Sugar Acids (including this compound) by LC-MS/MS

This is a generalized protocol as specific methods for free this compound are not widely published. It is based on established methods for polar metabolite analysis.[4][14][15][16]

Experimental Workflow

Caption: General workflow for the extraction of polar metabolites for LC-MS/MS.

-

Extraction:

-

Homogenize 50-100 mg of frozen, ground plant tissue in 1 mL of ice-cold 80% (v/v) methanol.

-

Vortex thoroughly and incubate at -20°C for 1 hour to precipitate proteins.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and dry it completely using a vacuum concentrator.

-

-

LC-MS/MS Analysis:

-

Resuspension: Resuspend the dried extract in 100 µL of the initial mobile phase.

-

Column: Use a column suitable for polar analytes, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a polar reversed-phase column (e.g., Synergi Hydro-RP).[4]

-

Mobile Phase: A typical gradient could be:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for acidic compounds.

-

Detection: Use a tandem mass spectrometer (e.g., QTRAP or Q-TOF) operating in Multiple Reaction Monitoring (MRM) mode for quantification. The specific precursor-to-product ion transitions for this compound would need to be determined using a pure standard. For this compound (C6H12O7, MW: 196.16), the precursor ion would be [M-H]- at m/z 195.05.

-

-

D-Galacturonic Acid Reductase (GalUR) Enzyme Assay

This protocol is adapted from studies on fungal and recombinant GalUR and would require optimization for specific plant tissues.[3][5]

-

Protein Extraction:

-

Homogenize plant tissue in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 5 mM DTT, and protease inhibitors).

-

Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris.

-

Use the supernatant for the enzyme assay. Determine the total protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Mixture (Total Volume 1 mL):

-

100 mM Buffer (e.g., MES-NaOH, pH 6.0)

-

10 mM D-galacturonic acid (substrate)

-

0.2 mM NADPH (cofactor)

-

Plant protein extract (e.g., 50-100 µg total protein)

-

-

Procedure:

-

Initiate the reaction by adding the protein extract.

-

Monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C) using a spectrophotometer. This decrease corresponds to the oxidation of NADPH.

-

Calculate the enzyme activity based on the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM-1 cm-1).

-

Conclusion and Future Perspectives

This compound and its immediate precursors are integral to plant metabolism, linking cell wall dynamics with the synthesis of essential compounds like L-ascorbic acid. While the biosynthetic pathways are relatively well-understood, significant gaps remain in our knowledge of the catabolism, transport, and potential direct signaling roles of free this compound in plants. The lack of quantitative data on the free this compound pool under various physiological and stress conditions is a notable area for future research, which could be addressed with advanced metabolomic techniques. From a practical standpoint, the pathways involving this compound offer promising avenues for both the nutritional enhancement of crops and the development of sustainable biotechnological processes for producing platform chemicals and novel pharmaceuticals. Further research into the enzymes of these pathways could uncover new targets for metabolic engineering and drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. D-Galactonic acid | 576-36-3 | Benchchem [benchchem.com]

- 3. Identification of a D-galacturonate reductase efficiently using NADH as a cofactor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A fast liquid chromatography-mass spectrometry (LC-MS) method for quantification of major polar metabolites in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Engineering increased vitamin C levels in plants by overexpression of a D-galacturonic acid reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Genome-Wide Analysis of Ascorbic Acid Metabolism Related Genes in Fragaria × ananassa and Its Expression Pattern Analysis in Strawberry Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buy D-Galactonic acid, gamma-lactone (EVT-1199817) | 23666-11-7 [evitachem.com]

- 10. scispace.com [scispace.com]

- 11. A wholly biological method for galactaric acid production from pectin by the combination of enzymatic hydrolysis and resting-cell catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. A wholly biological method for galactaric acid production from pectin by the combination of enzymatic hydrolysis and resting-cell catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Emerging Molecules Produced Through Industrial Biomanufacturing | IDTechEx Research Article [idtechex.com]

- 14. academic.oup.com [academic.oup.com]

- 15. scielo.br [scielo.br]

- 16. Quantification of Soluble Sugars and Sugar Alcohols by LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Physicochemical Properties of Galactonic Acid and Its Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of D-galactonic acid and its common salts. The information presented is intended to support research, development, and formulation activities in the pharmaceutical and biotechnology sectors. This document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies for property determination, and visualizes relevant metabolic pathways.

Physicochemical Properties of D-Galactonic Acid

D-galactonic acid is a sugar acid derived from the oxidation of galactose. Its properties are crucial for understanding its behavior in biological systems and for its application in various scientific fields.

Table 1: Physicochemical Properties of D-Galactonic Acid

| Property | Value | References |

| Molecular Formula | C₆H₁₂O₇ | [1] |

| Molecular Weight | 196.16 g/mol | [2] |

| Appearance | White powder or granular solid | [1] |

| Melting Point | 131-136 °C | [2] |

| pKa | 3.35 ± 0.35 (Predicted) | [1] |

| Water Solubility | Freely soluble | [1] |

| Solubility in other solvents | Slightly soluble in alcohol; Insoluble in ether and most other organic solvents | [1] |

| Specific Optical Rotation | -6.7° (c=1 g/100 mL water, 20°C) to +12.95° (water, 25°C); Mutarotatory | [1] |

Physicochemical Properties of Galactonate Salts

The salt form of galactonic acid can significantly influence its physical properties, such as solubility and stability, which are critical parameters in drug development and formulation. While data for some salts are available, comprehensive physicochemical data for a full range of salts are not widely published.

Table 2: Physicochemical Properties of Galactonate Salts

| Salt | Molecular Formula | Molecular Weight ( g/mol ) | Known Properties | References |

| Sodium Galactonate | C₆H₁₁NaO₇ | 218.14 | --- | [3] |

| Calcium Galactonate | C₁₂H₂₂CaO₁₄ | 430.37 (anhydrous) | --- | [4] |

| Potassium Galactonate | C₆H₁₁KO₇ | 234.25 | Data not readily available | |

| Lithium Galactonate | C₆H₁₁LiO₇ | 202.09 | Data not readily available | |

| Zinc Galactonate | C₁₂H₂₂O₁₄Zn | 495.78 | Data not readily available | |

| Magnesium Galactonate | C₁₂H₂₂MgO₁₄ | 454.68 | Data not readily available |

Experimental Protocols

The following sections describe the general methodologies used to determine the key physicochemical properties of this compound and its salts.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a standard method for its determination.

Methodology:

-

Preparation of the Analyte Solution: A precise amount of this compound is dissolved in deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base, typically sodium hydroxide (e.g., 0.1 M), is added in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point, where the moles of base added equal the initial moles of acid, is identified from the inflection point of the curve. The pKa is determined from the pH at the half-equivalence point.

Determination of Melting Point

The melting point is a fundamental physical property used to identify and assess the purity of a solid substance.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered sample of this compound or its salt is packed into a capillary tube to a height of 2-3 mm.[5][6]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.[5]

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[6]

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance.[6] For pure substances, this range is typically narrow.[5]

Measurement of Optical Rotation

Optical rotation is a characteristic property of chiral molecules like this compound and is measured using a polarimeter.

Methodology:

-

Solution Preparation: A solution of known concentration of the this compound or its salt is prepared in a suitable solvent, typically water.

-

Polarimeter Setup: The polarimeter is calibrated using a blank (the pure solvent).

-

Measurement: The prepared solution is placed in a polarimeter cell of a known path length. Monochromatic light (usually from a sodium lamp, 589 nm) is passed through the solution.

-

Angle of Rotation Measurement: The analyzer of the polarimeter is rotated until the light intensity is at a minimum or maximum, and the angle of rotation is recorded.[7]

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[7]

Determination of Solubility

Solubility is a critical parameter for drug development, affecting bioavailability and formulation.

Methodology:

-

Equilibrium Method: An excess amount of the solid this compound or its salt is added to a known volume of the solvent (e.g., water) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached (i.e., the solution is saturated).

-

Sample Analysis: A sample of the supernatant is carefully withdrawn, filtered to remove any undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a refractive index or UV detector, or by gravimetric analysis after solvent evaporation.

Stability Assessment

The chemical stability of this compound and its salts is crucial for determining storage conditions and shelf-life.

Methodology:

-

Stress Testing (Forced Degradation): Samples of the substance are exposed to various stress conditions, such as elevated temperature, humidity, light, and different pH values (acidic and basic solutions).[8]

-

Sample Analysis: At specified time intervals, the stressed samples are analyzed using a stability-indicating analytical method, typically HPLC. This method should be able to separate the intact substance from its degradation products.

-

Data Evaluation: The extent of degradation is quantified, and the degradation products are identified if possible. This information helps to understand the degradation pathways and to develop stable formulations.

Biological Significance and Metabolic Pathways

This compound is an intermediate in the metabolism of galactose in some organisms. One of the key pathways is the De Ley-Doudoroff pathway.

The De Ley-Doudoroff Pathway

This pathway is an alternative to the more common Leloir pathway for galactose metabolism and is found in some bacteria, such as Pseudomonas.[9][10] It involves the direct oxidation of galactose to galactono-γ-lactone, which is then hydrolyzed to galactonate.

Caption: The De Ley-Doudoroff pathway for D-galactose metabolism.

Conclusion

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C6H12O7 | CID 128869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. D-Galactonate, sodium salt (U-¹³Câ, 99%) CP 97% - Cambridge Isotope Laboratories, CLM-11003-PK [isotope.com]

- 4. D-GALACTONATE, SODIUM SALT | Eurisotop [eurisotop.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. cdn.pasco.com [cdn.pasco.com]

- 8. biospectra.us [biospectra.us]

- 9. journals.asm.org [journals.asm.org]

- 10. The DeLey-Doudoroff Pathway of Galactose Metabolism in Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]

Enzymatic Conversion of D-Galactose to Galactonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic conversion of D-galactose to galactonic acid represents a significant advancement in biocatalysis, offering a highly specific and environmentally benign alternative to traditional chemical oxidation methods. This technical guide provides a comprehensive overview of the core principles, methodologies, and quantitative data associated with this biotransformation. Key enzymes, including galactose oxidase and galactose dehydrogenase, are examined in detail, covering their mechanisms of action, kinetic properties, and optimal reaction conditions. This document also outlines detailed experimental protocols for performing the enzymatic conversion and for the subsequent quantification of the product, this compound. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the processes involved. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the fields of biocatalysis, carbohydrate chemistry, and pharmaceutical sciences.

Introduction

This compound, a sugar acid derived from the oxidation of D-galactose, is a valuable platform chemical with applications in the pharmaceutical, food, and cosmetic industries. Traditionally, its synthesis has relied on chemical methods that often require harsh reaction conditions, toxic reagents, and result in the formation of undesirable byproducts. The enzymatic conversion of D-galactose to this compound has emerged as a promising alternative, leveraging the high specificity and efficiency of biocatalysts to achieve a cleaner and more sustainable production process.

This guide will delve into the technical aspects of this enzymatic conversion, focusing on the two primary enzymes responsible for this transformation: Galactose Oxidase (GO) and Galactose Dehydrogenase (GDH).

Key Enzymes and a Reaction Mechanism

The enzymatic oxidation of D-galactose to this compound primarily proceeds through the formation of an intermediate, D-galactono-1,5-lactone, which subsequently hydrolyzes, either spontaneously or enzymatically, to this compound.[1] Two key enzymes are predominantly utilized for this initial oxidation step.

Galactose Oxidase (GO)

Galactose oxidase (EC 1.1.3.9) is a copper-containing enzyme that catalyzes the oxidation of the primary alcohol at the C6 position of D-galactose to an aldehyde, forming D-galacto-hexodialdose, which in solution exists in equilibrium with the cyclic hemiacetal, D-galactono-1,5-lactone.[2][3][4] The enzyme utilizes molecular oxygen as an electron acceptor, producing hydrogen peroxide as a byproduct.[3]

The catalytic mechanism of galactose oxidase is proposed to be a ping-pong mechanism involving radical intermediates.[3][5] The enzyme cycles between an oxidized state, containing Cu(II) and a unique cysteinyl-tyrosine radical, and a reduced state with Cu(I).[3][5] The reaction is a kinetically sequential process.[2][5]

Galactose Dehydrogenase (GDH)

Galactose dehydrogenase (EC 1.1.1.48) also catalyzes the oxidation of D-galactose to D-galactonolactone.[1] Unlike galactose oxidase, this enzyme typically utilizes nicotinamide adenine dinucleotide (NAD⁺) or nicotinamide adenine dinucleotide phosphate (NADP⁺) as the electron acceptor. The resulting D-galactonolactone then hydrolyzes to form this compound.[1]

Quantitative Data

The efficiency of the enzymatic conversion of D-galactose to this compound can be evaluated through various quantitative parameters, including enzyme kinetics and product yields.

Enzyme Kinetics

The kinetic parameters of galactose oxidase have been a subject of several studies. The reaction is characterized by second-order kinetics.[5]

| Enzyme | Substrate | Kinetic Parameter | Value | Reference |

| Galactose Oxidase | D-Galactose | Apparent second-order rate constant for protio-substrate oxidation (kred) | 1.5 x 10⁴ M⁻¹ s⁻¹ | [3][5] |

| Galactose Oxidase | Oxygen | Apparent second-order rate constant for O₂ reduction (kox) | 8 x 10⁶ M⁻¹ s⁻¹ | [3][5] |

Product Yields

Various biocatalytic systems, including whole-cell catalysis, have been developed for the production of this compound, with some achieving high product yields.

| Biocatalytic System | Substrate | Product | Yield | Reference |

| Whole-cell catalysis with Gluconobacter oxydans | D-Galactose | Calcium galactonate | 96.9% | [6] |

| Pseudomonas putida KT2440 (pBB‐GDH1) | Galactose in whey powder hydrolysate | This compound | - | [7] |

Experimental Protocols

This section provides detailed methodologies for the enzymatic conversion of D-galactose to this compound and the subsequent quantification of the product.

Enzymatic Conversion of D-Galactose to this compound using Galactose Oxidase

This protocol is a representative example and may require optimization based on the specific enzyme source and desired scale.

Materials:

-

D-Galactose

-

Galactose Oxidase (from Fusarium sp. or other sources)

-

Catalase (to decompose the hydrogen peroxide byproduct)

-

Phosphate buffer (e.g., 50 mM, pH 7.0)

-

Reaction vessel with stirring and temperature control

-

Oxygen supply (air or pure oxygen)

Procedure:

-

Reaction Setup: Prepare a solution of D-galactose in the phosphate buffer in the reaction vessel. The concentration of D-galactose can range from 10 to 100 g/L, depending on the experimental goals.

-

Enzyme Addition: Add galactose oxidase and catalase to the reaction mixture. The optimal enzyme concentration should be determined empirically. A typical starting point is 10-100 units of galactose oxidase per gram of D-galactose.

-

Reaction Conditions: Maintain the reaction at a constant temperature, typically between 25-37°C, with continuous stirring. Provide a steady supply of oxygen to the reaction mixture, as it is a substrate for galactose oxidase.

-

Monitoring the Reaction: The progress of the reaction can be monitored by measuring the consumption of D-galactose or the formation of this compound over time using analytical methods such as HPLC or colorimetric assays.

-

Reaction Termination: Once the desired conversion is achieved, the reaction can be terminated by heat inactivation of the enzymes (e.g., heating at 80°C for 10 minutes) or by other methods such as ultrafiltration to remove the enzymes.

-

Product Isolation: The this compound can be purified from the reaction mixture using techniques like ion-exchange chromatography.

Quantification of this compound

Several methods can be employed for the quantification of this compound.

HPLC is a precise method for the determination of uronic acid constituents.[8]

-

Column: A suitable ion-exchange or reversed-phase column.

-

Mobile Phase: An appropriate buffer system, for example, dilute sulfuric acid.

-

Detection: Refractive index (RI) detector or UV detector at a low wavelength (e.g., 210 nm).

-

Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of pure this compound.

Colorimetric assays provide a simpler and often faster method for quantification. The m-hydroxydiphenyl-sulfuric acid method is a commonly used colorimetric assay for uronic acids.[9]

Principle: In the presence of hot sulfuric acid, uronic acids are dehydrated to form furfural derivatives, which then react with m-hydroxydiphenyl to produce a colored complex that can be measured spectrophotometrically.

Procedure (General Outline):

-

Sample Preparation: The sample containing this compound is diluted to fall within the linear range of the assay.

-

Reaction with Sulfuric Acid: The sample is mixed with a concentrated sulfuric acid solution containing a borate catalyst and heated in a boiling water bath.

-

Color Development: After cooling, a solution of m-hydroxydiphenyl in sodium hydroxide is added, and the mixture is incubated to allow for color development.

-

Spectrophotometric Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (typically around 520 nm).

-

Quantification: The concentration of this compound is determined by comparing the absorbance of the sample to a standard curve prepared with known concentrations of galacturonic acid (which is often used as a standard for uronic acid assays).

Visualizations

Signaling Pathway: Enzymatic Conversion of D-Galactose

Caption: Enzymatic oxidation of D-galactose to this compound.

Experimental Workflow for Enzymatic Conversion

Caption: General workflow for the enzymatic synthesis of this compound.

Conclusion

The enzymatic conversion of D-galactose to this compound offers a highly attractive route for the synthesis of this valuable sugar acid. The use of enzymes like galactose oxidase and galactose dehydrogenase provides high specificity, mild reaction conditions, and the potential for high yields, aligning with the principles of green chemistry. This technical guide has provided an in-depth overview of the key enzymes, their mechanisms, quantitative data, and detailed experimental protocols to aid researchers in this field. The continued development of robust and efficient biocatalytic systems will undoubtedly expand the industrial applications of this compound and its derivatives.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Kinetic mechanism of the Cu(II) enzyme galactose oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic isotope effects as probes of the mechanism of galactose oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The radical chemistry of galactose oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A colorimetric method for the quantitation of uronic acids and a specific assay for galacturonic acid. | Semantic Scholar [semanticscholar.org]

- 9. agritrop.cirad.fr [agritrop.cirad.fr]

An In-depth Technical Guide to Galactonic Acid: Lactone Formation and Chemical Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemistry of galactonic acid, with a specific focus on the formation of its corresponding lactones and the chemical stability of these compounds. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, medicinal chemistry, and drug development who are working with or have an interest in this compound and its derivatives.

Introduction to this compound

D-Galactonic acid is a sugar acid that is an intermediate in the metabolism of D-galactose. It is formed through the oxidation of D-galactose. In aqueous solutions, D-galactonic acid exists in equilibrium with its intramolecular esters, known as galactonolactones. The two primary lactone forms are the five-membered ring γ-lactone (D-galactono-1,4-lactone) and the six-membered ring δ-lactone (D-galactono-1,5-lactone). The equilibrium between the open-chain acid and these cyclic lactones, as well as their overall stability, is highly dependent on environmental conditions such as pH and temperature.

Key Chemical Entities:

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| D-Galactonic acid | (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid | C6H12O7 | 196.16 | 576-36-3 |

| D-Galactono-1,4-lactone (γ-lactone) | (3R,4S,5R)-5-((R)-1,2-dihydroxyethyl)-3,4-dihydroxyfuran-2(3H)-one | C6H10O6 | 178.14 | 2782-07-2 |

| D-Galactono-1,5-lactone (δ-lactone) | (3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one | C6H10O6 | 178.14 | 15892-28-1 |

Lactone Formation and Equilibrium

The formation of galactonolactones is an intramolecular esterification reaction. The equilibrium between the open-chain this compound and its γ- and δ-lactone forms is a dynamic process influenced by pH.

In acidic solutions, the equilibrium favors the formation of the lactones. As the pH increases, the carboxyl group of the open-chain acid becomes deprotonated, shifting the equilibrium towards the open-chain carboxylate form, which cannot cyclize. Consequently, the hydrolysis of the lactones is favored at neutral and alkaline pH.

Logical Relationship of this compound Forms

Caption: Equilibrium between D-galactonic acid and its lactone forms.

Chemical Stability

The chemical stability of this compound and its lactones is a critical factor in their handling, storage, and application. The primary degradation pathway for the lactones is hydrolysis back to the open-chain acid.

Effect of pH: The rate of hydrolysis of galactonolactones is significantly influenced by pH. The hydrolysis is slowest in acidic conditions and increases as the pH becomes neutral and then alkaline. This is due to the specific acid-catalyzed and, more significantly, the base-catalyzed hydrolysis of the ester linkage.

Effect of Temperature: As with most chemical reactions, the rate of hydrolysis of galactonolactones increases with temperature. For long-term storage, it is advisable to keep solutions of this compound and its lactones at low temperatures to minimize hydrolysis.

While specific kinetic data for the hydrolysis of D-galactonolactones across a range of pH and temperatures is not extensively documented, the general principles of lactone hydrolysis suggest a U-shaped pH-rate profile, with the minimum rate of hydrolysis occurring in the acidic pH range.

Metabolic Pathway of Galactose to this compound

D-Galactonic acid is a product of D-galactose metabolism. Understanding this pathway is crucial for researchers in drug development, particularly in the context of metabolic disorders such as galactosemia.

Caption: Metabolic pathways of D-galactose.

Experimental Protocols

Synthesis of D-Galactono-1,4-lactone

This protocol is based on the oxidation of D-galactose using bromine.

Materials:

-

D-galactose

-

Bromine

-

Sodium bicarbonate

-

Barium carbonate

-

Sulfuric acid

-

Ethanol

-

Diethyl ether

-

Deionized water

Procedure:

-

Dissolve D-galactose in deionized water in a flask equipped with a stirrer.

-

Cool the solution in an ice bath.

-

Slowly add bromine to the stirred solution. The amount of bromine should be in slight excess relative to the galactose.

-

Allow the reaction to proceed at room temperature for several days until the color of the bromine disappears.

-

Neutralize the excess hydrobromic acid formed during the reaction by the slow addition of sodium bicarbonate until the effervescence ceases.

-

To remove the bromide ions, add barium carbonate to the solution and stir for several hours.

-

Filter the solution to remove the barium bromide precipitate.

-

Carefully add dilute sulfuric acid to the filtrate to precipitate the excess barium ions as barium sulfate.

-

Filter the solution to remove the barium sulfate precipitate.

-

Concentrate the filtrate under reduced pressure to a syrup.

-

Add ethanol to the syrup and leave it to crystallize. The D-galactono-1,4-lactone will precipitate.

-

Collect the crystals by filtration, wash with a small amount of cold ethanol, and then with diethyl ether.

-

Dry the crystals under vacuum.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV or Refractive Index (RI) detector.

-

Reversed-phase C18 column or a specific column for organic acids.

Mobile Phase (Isocratic):

-

A dilute aqueous solution of a weak acid, such as phosphoric acid or formic acid, in deionized water. A typical starting concentration would be 0.01 M.

-

The pH of the mobile phase should be acidic (e.g., pH 2.5-3.0) to ensure that the this compound is in its protonated form and to suppress the ionization of the carboxyl group, leading to better retention on a reversed-phase column.

Sample Preparation:

-

Prepare standard solutions of D-galactonic acid and, if available, the purified lactones in the mobile phase at known concentrations.

-

Dilute the experimental samples with the mobile phase to fall within the concentration range of the standard curve.

-

Filter all samples and standards through a 0.45 µm syringe filter before injection.

Chromatographic Conditions (Starting Point):

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: 0.01 M Phosphoric Acid in Water

-

Flow Rate: 0.5 - 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 - 20 µL

-

Detection: UV at 210 nm or RI

Quantification:

-

Generate a calibration curve by plotting the peak area versus the concentration for the standard solutions.

-

Determine the concentration of this compound and/or its lactones in the experimental samples by interpolating their peak areas on the calibration curve.

Experimental Workflow for HPLC Analysis

Caption: General workflow for HPLC analysis.

Monitoring Lactone Hydrolysis by ¹³C NMR Spectroscopy

¹³C NMR spectroscopy can be a powerful tool to study the equilibrium between this compound and its lactones, as the carbonyl carbons of the acid and the lactones will have distinct chemical shifts.

Procedure:

-

Prepare a solution of D-galactono-1,4-lactone in a buffered aqueous solution (e.g., using deuterated water, D₂O, for the lock) at a specific pH.

-

Acquire a ¹³C NMR spectrum of the solution immediately after preparation.

-

Incubate the solution at a controlled temperature.

-

Acquire ¹³C NMR spectra at regular time intervals.

-

Monitor the decrease in the intensity of the lactone carbonyl peak and the increase in the intensity of the carboxylic acid carbonyl peak over time.

-

The relative integrals of these peaks at equilibrium can be used to determine the equilibrium constant under those specific conditions.

Conclusion

This technical guide has provided an overview of the formation and chemical stability of this compound lactones. While specific quantitative data for the equilibrium and kinetics of D-galactonic acid lactones in aqueous solutions are limited in the current literature, the principles derived from studies of analogous sugar acids provide a strong foundation for understanding their behavior. The experimental protocols outlined here offer a starting point for researchers to synthesize, quantify, and study the stability of these important compounds. Further research is warranted to fully characterize the thermodynamics and kinetics of this compound lactonization to support its broader application in research and development.

The Uncharted Territory: A Toxicological and Safety Assessment of Galactonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galactonic acid, a sugar acid derived from galactose, holds potential for various applications in the pharmaceutical and cosmeceutical industries. However, a thorough evaluation of its safety and toxicological profile is paramount before its widespread adoption. This technical guide provides a comprehensive overview of the currently available toxicological data on this compound. A striking finding is the significant lack of robust safety studies, creating a critical knowledge gap for researchers and drug development professionals. This document summarizes the sparse existing information, highlights the considerable data deficiencies, and outlines the necessary experimental investigations required to establish a comprehensive safety profile for this compound.

Introduction

This compound is a naturally occurring sugar acid. It is a metabolite in certain biological pathways and can be found in various natural sources.[1] While its potential applications are of interest, its toxicological properties have not been thoroughly investigated. This guide aims to collate and present the available safety data for this compound to the scientific community, with a clear emphasis on the existing data gaps.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C6H12O7 | PubChem[1] |

| Molecular Weight | 196.16 g/mol | PubChem[1] |

| Physical Description | Solid | Human Metabolome Database |

| Water Solubility | Freely soluble in water | Guidechem[2] |

Toxicological Data: A Landscape of Scarcity

A comprehensive literature search for toxicological data on this compound reveals a significant lack of information. Key toxicological endpoints remain uncharacterized, presenting a major hurdle for any safety assessment. The available information is summarized in Table 2, which starkly illustrates the extent of the missing data.

| Toxicological Endpoint | Data Available for this compound |

| Acute Toxicity | |

| Oral LD50 | No data available |

| Dermal LD50 | No data available |

| Inhalation LC50 | No data available |

| Sub-chronic/Chronic Toxicity | |

| Repeated Dose Toxicity | No data available |

| Carcinogenicity | No data available |

| Genotoxicity/Mutagenicity | |

| Ames Test | No data available |

| Chromosomal Aberration | No data available |

| Micronucleus Test | No data available |

| Reproductive and Developmental Toxicity | No data available |

| Dermal and Ocular Irritation | No data available |

| Skin Sensitization | No data available |

The Cosmetic Ingredient Review (CIR) Expert Panel concluded that there is insufficient data to determine the safety of galactonolactone, a related compound that hydrolyzes to this compound, in cosmetic formulations.[3][4] This further underscores the lack of safety information for this class of compounds.

Safety Data Sheets (SDS) for related substances often state that the toxicological properties have not been fully investigated.[5] For instance, the SDS for 4-O-β-D-Galactopyranosyl-D-gluconic acid indicates that the substance shall not be classified as acutely toxic, a skin/eye irritant, a sensitizer, mutagenic, carcinogenic, or a reproductive toxicant, but this is based on a lack of evidence rather than comprehensive testing.[6]

Metabolism and Pharmacokinetics (ADME)

There is limited specific information on the absorption, distribution, metabolism, and excretion (ADME) of this compound. It is known to be a metabolite in galactosemia, a genetic disorder, where it can be detected in the urine of patients.[7] This suggests that it can be absorbed and systemically distributed. However, detailed pharmacokinetic studies are absent.

Proposed Workflow for a Comprehensive Safety Assessment

Given the significant data gaps, a structured approach is necessary to build a robust safety profile for this compound. The following workflow outlines the key experimental stages required.

References

- 1. This compound | C6H12O7 | CID 128869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. cir-safety.org [cir-safety.org]

- 4. cir-safety.org [cir-safety.org]

- 5. fishersci.com [fishersci.com]

- 6. carlroth.com [carlroth.com]

- 7. This compound in galactosemia: identification in the urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Galactonic Acid: A Technical Guide to Biological Functions and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galactonic acid, a sugar acid derived from galactose, is an emerging platform chemical with a range of biological functions and potential applications in the pharmaceutical, food, and chemical industries. As a metabolic intermediate in various organisms, it holds promise as a precursor for synthesizing valuable compounds such as L-ascorbic acid (vitamin C). While research into its specific bioactivities is ongoing, its structural similarity to other well-studied sugar acids, such as gluconic and gallic acid, suggests potential antioxidant, anti-inflammatory, and metal-chelating properties. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its production, biological roles, and potential applications. It details experimental protocols for its analysis and the evaluation of its bioactivities and presents key data in a structured format for ease of comparison.

Introduction

This compound (C₆H₁₂O₇) is the carboxylic acid form of galactose. It exists as D- and L-isomers, with the L-form being an intermediate in the fungal catabolism of D-galacturonic acid, a major component of pectin.[1] Its presence as a metabolic breakdown product of galactose in humans is also established.[2][3] The growing interest in bio-based chemicals has positioned this compound as a molecule of interest, with potential applications ranging from a building block for chemical synthesis to a functional ingredient with bioactive properties.

Biological Functions

Metabolic Intermediate

In fungi, such as Aspergillus niger and Trichoderma reesei, L-galactonic acid is a key intermediate in the pathway for D-galacturonic acid catabolism.[1][4] This pathway is a target for metabolic engineering to overproduce L-galactonic acid.

In humans, D-galactonic acid is a metabolic product of galactose.[2][3] Elevated levels of this compound in the blood and urine are associated with galactosemia, an inborn error of galactose metabolism.[3] In this context, it is considered a metabotoxin, and its accumulation can contribute to the pathological symptoms of the disease.[3]

Precursor for L-Ascorbic Acid (Vitamin C) Synthesis

L-galactonic acid can be converted to L-ascorbic acid. The lactone form of L-galactonic acid, L-galactono-1,4-lactone, can be oxidized to L-ascorbic acid through chemical or fermentation processes.[1] This positions L-galactonic acid as a valuable precursor in the industrial production of vitamin C.

Potential Applications

Pharmaceutical and Nutraceutical Applications

While direct evidence for the antioxidant and anti-inflammatory properties of this compound is still emerging, its structural similarity to gallic acid, a known potent antioxidant and anti-inflammatory agent, suggests that it may possess similar activities.

-

Antioxidant Activity (Hypothesized): The polyhydroxy structure of this compound suggests it may act as a free radical scavenger. Further research is needed to quantify its antioxidant capacity using standard assays such as DPPH, ABTS, and FRAP.

-

Anti-inflammatory Activity (Hypothesized): Gallic acid exerts its anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). It is plausible that this compound could exhibit similar mechanisms of action.

-

Metal Chelating Agent: Sugar acids are known to chelate metal ions, a property that can be beneficial in various applications, including as a sequestrant in food and pharmaceutical formulations to prevent metal-catalyzed oxidation. The multiple hydroxyl and carboxyl groups in this compound make it a potential chelator for divalent and trivalent metal ions.

Food Industry

This compound and its salts have potential as food additives. For instance, it has been explored as a leavening agent in baking applications.[5] Its potential role as a food acidulant, similar to gluconic acid, is also an area for investigation.[6]

Chemical Industry

As a bio-based platform chemical, this compound can serve as a building block for the synthesis of other valuable chemicals and polymers.[6]

Quantitative Data

The following tables summarize the available quantitative data on the production and potential bioactivity of this compound and related compounds.

Table 1: Production of L-Galactonic Acid from D-Galacturonic Acid using Engineered Fungi

| Organism | Genetic Modification | Substrate | Yield (g/g) | Production Rate (g/L/h) | Reference |

| Trichoderma reesei | Δlgd1 (L-galactonic acid dehydratase knockout) | D-Galacturonic Acid | 0.6 - 0.9 | 0.07 - 0.12 | [1] |

| Aspergillus niger | ΔgaaB (L-galactonic acid dehydratase knockout) | D-Galacturonic Acid | 0.6 - 0.9 | Not Reported | [1] |

Table 2: Antioxidant Activity of Gallic Acid (as a proxy for this compound)

| Assay | IC₅₀ (µg/mL) | Reference |

| DPPH Radical Scavenging | 1.03 ± 0.25 | [7] |

| ABTS Radical Scavenging | 1.03 ± 0.25 | [7] |

Note: IC₅₀ is the concentration of the substance that causes 50% inhibition. Lower values indicate higher antioxidant activity. Data for gallic acid is presented as a reference due to the lack of direct data for this compound.

Experimental Protocols

Production and Purification of L-Galactonic Acid

This protocol is based on the microbial conversion of D-galacturonic acid using genetically engineered Trichoderma reesei as described by Kuivanen et al. (2012).[1]

1. Strain and Pre-culture:

- Use a Trichoderma reesei strain with a deletion of the lgd1 gene.

- Prepare a pre-culture in a suitable medium (e.g., potato dextrose broth) and incubate at 28-30°C with shaking for 48-72 hours.

2. Fermentation:

- Inoculate the production medium containing D-galacturonic acid (e.g., 10 g/L) and a co-substrate like D-xylose (e.g., 2 g/L) with the pre-culture.

- Maintain the pH at 5.5.

- Incubate at 28-30°C with agitation for up to 120 hours.

3. Separation and Purification:

- Separate the fungal biomass from the fermentation broth by centrifugation or filtration.

- The supernatant contains L-galactonic acid.

- Further purification can be achieved by ion-exchange chromatography.

Quantification of this compound by HPLC

This is a general protocol that can be adapted for the quantification of this compound.

-

Column: A C18 reverse-phase column or an ion-exchange column suitable for organic acid analysis.

-

Mobile Phase: An acidic aqueous mobile phase, for example, 0.005 M H₂SO₄ or a phosphate buffer at a low pH (e.g., pH 2.5).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV detector at 210 nm or a refractive index (RI) detector.

-

Standard Curve: Prepare a standard curve using pure this compound of known concentrations.

Antioxidant Activity Assays (Hypothetical for this compound)

5.3.1. DPPH Radical Scavenging Assay

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

In a 96-well plate, add various concentrations of the this compound solution to the DPPH solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Ascorbic acid or gallic acid can be used as a positive control.

-

Calculate the percentage of scavenging activity and determine the IC₅₀ value.

5.3.2. ABTS Radical Scavenging Assay

-

Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-